molecular formula C14H18N2O3 B256337 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile

3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile

Cat. No. B256337
M. Wt: 262.3 g/mol
InChI Key: UFYNEELUEGXQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Mocetinostat has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile exerts its effects by inhibiting HDACs, leading to the accumulation of acetylated histones and the relaxation of chromatin structure. This results in the reactivation of tumor suppressor genes and the downregulation of oncogenes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of immune response. 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile has also been found to have neuroprotective effects in animal models of neurodegenerative diseases by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile in lab experiments is its specificity towards HDACs, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile is its potential toxicity, as it can also inhibit other enzymes besides HDACs. This requires careful optimization of the dosage and treatment duration to minimize off-target effects.

Future Directions

Future research on 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile could focus on its potential therapeutic applications in other diseases besides cancer, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies could investigate the mechanisms underlying its neuroprotective effects and its potential for combination therapy with other drugs. Finally, the development of more specific HDAC inhibitors could help overcome the limitations of 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile and lead to the development of more effective therapeutic agents.

Synthesis Methods

3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile can be synthesized using a multi-step process involving the reaction of 4-bromo-2-methoxybenzoic acid with morpholine, followed by the formation of an amide intermediate and subsequent substitution of the bromine with a cyano group using potassium cyanide. The final product is obtained through etherification of the amide intermediate with 2-chloroethyl morpholine.

Scientific Research Applications

3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs, leading to the reactivation of tumor suppressor genes and the downregulation of oncogenes. 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

Product Name

3-Methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

3-methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile

InChI

InChI=1S/C14H18N2O3/c1-17-14-10-12(11-15)2-3-13(14)19-9-6-16-4-7-18-8-5-16/h2-3,10H,4-9H2,1H3

InChI Key

UFYNEELUEGXQSD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C#N)OCCN2CCOCC2

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCN2CCOCC2

Origin of Product

United States

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